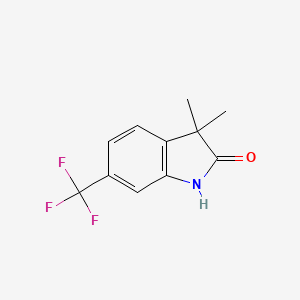
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is a chemical compound with the CAS Number: 1393491-69-4 . It has a molecular weight of 229.2 .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is 1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Modification
General Synthesis : 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one, as a variant of indolin-2-ones, has been used in the synthesis of di- and mono-acetylated indoles, highlighting its versatility in chemical modifications (Jha, Chou, & Blunt, 2011).
Facile and Eco-Friendly Synthesis : Research indicates efficient synthesis methods for pharmaceutically interesting functionalized derivatives of indolin-2-ones, emphasizing the ease of modification and environmental friendliness (Brahmachari & Banerjee, 2014).
One-Pot Acylation Techniques : The compound's utility extends to one-pot multiple acylation processes, facilitating the creation of diverse indole synthons, a key aspect of pharmaceutical synthesis (Jha & Blunt, 2009).
Biomedical Applications
Anticancer and Antimicrobial Activities : Indolin-2-one derivatives, including the trifluoromethylated variants, have shown potential in anticancer and antimicrobial applications. This underlines the compound's relevance in developing new therapeutic agents (Bikshapathi et al., 2017).
Angiogenesis Inhibition : Studies on indolin-2-ones, including those with trifluoromethyl groups, have shown significant anti-angiogenic activity, crucial in cancer treatment strategies (Sudta et al., 2013).
Advanced Material Science
Photochromism Studies : The compound's derivatives have been studied for their photochromic properties, indicating potential applications in material sciences, particularly in photo-responsive materials (Namba & Suzuki, 1975).
Colorimetric Detection : Novel spirooxazine derivatives of indolin-2-ones have been synthesized for sensitive colorimetric detection, such as in the identification of specific ions, showcasing its application in chemical sensing technologies (Pattaweepaiboon et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,3-dimethyl-6-(trifluoromethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLWDMCCWTVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

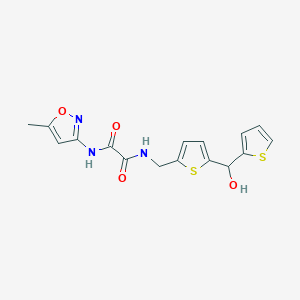
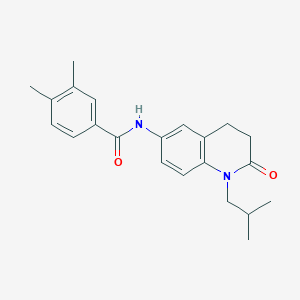
![3-(3,4-Dimethylphenyl)-6-({[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2908284.png)


![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)
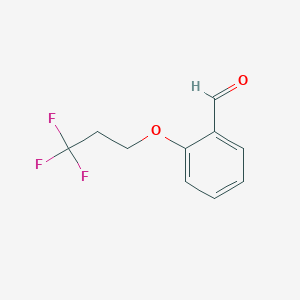
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2908292.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)

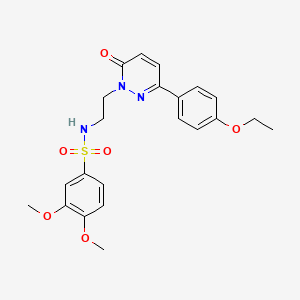
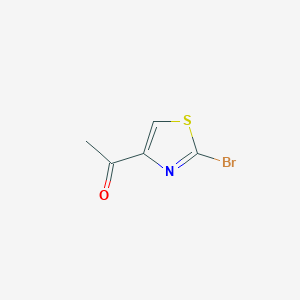

![[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2908302.png)